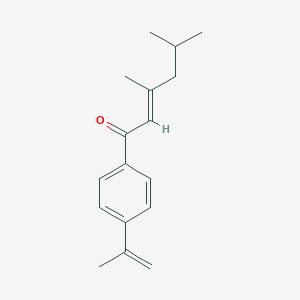
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one is an organic compound that belongs to the class of ketones. This compound features a hex-2-en-1-one backbone with various substituents, including dimethyl groups and a prop-1-en-2-ylphenyl group. The (E) designation indicates the configuration of the double bond in the hex-2-en-1-one chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones. For instance, the reaction between 4-prop-1-en-2-ylbenzaldehyde and 3,5-dimethylhexan-2-one under basic conditions can yield the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(E)-3,5-dimethyl-1-phenylhex-2-en-1-one: Lacks the prop-1-en-2-yl group.
(E)-3,5-dimethyl-1-(4-methylphenyl)hex-2-en-1-one: Contains a methyl group instead of the prop-1-en-2-yl group.
(E)-3,5-dimethyl-1-(4-ethylphenyl)hex-2-en-1-one: Contains an ethyl group instead of the prop-1-en-2-yl group.
Uniqueness
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one is unique due to the presence of the prop-1-en-2-yl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds.
Properties
Molecular Formula |
C17H22O |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one |
InChI |
InChI=1S/C17H22O/c1-12(2)10-14(5)11-17(18)16-8-6-15(7-9-16)13(3)4/h6-9,11-12H,3,10H2,1-2,4-5H3/b14-11+ |
InChI Key |
HHAXSPROQUCRBK-SDNWHVSQSA-N |
Isomeric SMILES |
CC(C)C/C(=C/C(=O)C1=CC=C(C=C1)C(=C)C)/C |
Canonical SMILES |
CC(C)CC(=CC(=O)C1=CC=C(C=C1)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















